ER Binding Affinity of Raloxifene 6-Glucuronide Compared to Parent Compound
Raloxifene 6-glucuronide binds to the estrogen receptor with an IC50 of 290 μM, which is more than two orders of magnitude (100-fold) less potent than the parent compound raloxifene in MCF-7 cell proliferation assays [1]. This quantitative difference confirms that the glucuronide metabolite is pharmacologically distinct from raloxifene and should not be assumed to exert equivalent receptor-mediated effects.
| Evidence Dimension | Estrogen receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 290 μM |
| Comparator Or Baseline | Raloxifene (parent compound) |
| Quantified Difference | >100-fold lower potency (>2 orders of magnitude) |
| Conditions | Human breast cancer cell (MCF-7) proliferation assay |
Why This Matters
This quantitative potency difference establishes R6G as a low-activity metabolite, justifying its primary use as an analytical standard for pharmacokinetic studies rather than a direct pharmacological tool.
- [1] Dodge JA, et al. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity. J Steroid Biochem Mol Biol. 1997;61(1-2):97-106. View Source
